Cas no 21835-01-8 (3-ethyl-2-hydroxycyclopent-2-en-1-one)

3-ethyl-2-hydroxycyclopent-2-en-1-one structure
21835-01-8 structure
商品名:3-ethyl-2-hydroxycyclopent-2-en-1-one
CAS番号:21835-01-8
MF:C7H10O2
メガワット:126.1531
MDL:MFCD00012391
CID:51881
PubChem ID:24858208

3-ethyl-2-hydroxycyclopent-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 3-Ethyl-2-hydroxycyclopent-2-enone
    • Ethylcyclopentenolone
    • 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
    • 3-ethyl-2-hydroxycyclopent-2-en-1-one
    • 2-Cyclopenten-1-one,3-ethyl-2-hydroxy
    • 2-hydroxy-3-ethyl-2-cyclopenten-1-on
    • 2-Hydroxy-3-ethyl-2-cyclopenten-1-one
    • 2-Hydroxy-3-ethyl-2-cyclopentene-1-one
    • 2-hydroxy-3-ethyl-2-cyclopentenone
    • 2-hydroxy-3-ethylcyclopent-2-en-1-one
    • 3-Ethyl-2-cyclopenten-2-ol-1-one
    • 3-ETHYL-2-HYDROXY-2-CYCL
    • 3-Ethyl-2-hydroxy-2-cyclopenten-1-on
    • 3-Ethyl-2-hydroxy-2-cyclopenten-1-one solution
    • EINECS 244-606-5
    • 3-Ethylcyclopentan-1,2-dione
    • Ethylcyclotene
    • 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-
    • FEMA No. 3152
    • XH8EA788C9
    • JHWFWLUAUPZUCP-UHFFFAOYSA-N
    • 3-Ethyl-2-hydroxy-2-cyclopentenone
    • Enol-3-Ethyl-1,2-cyclopentanedione
    • 2-Cyclopenten-1-one, 2-hy
    • MDL: MFCD00012391
    • インチ: 1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3
    • InChIKey: JHWFWLUAUPZUCP-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C(C([H])([H])C([H])([H])C=1C([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 126.06800
  • どういたいしつりょう: 126.06808
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • 互変異性体の数: 21
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: メープル、キャラメル、スモーク、コーヒーの香りがする白い結晶粉末
  • 密度みつど: 1.067 g/mL at 25 °C
  • ゆうかいてん: 39.0 to 43.0 °C
  • ふってん: 75°C/0.3mmHg(lit.)
  • フラッシュポイント: 華氏温度:224.6°f
    摂氏度:107°c
  • 屈折率: n20/D 1.476
  • PSA: 37.30000
  • LogP: 1.57140
  • ようかいせい: エタノール、グリセリン、ベンジルアルコール、水に可溶性
  • FEMA: 3152
  • 濃度: 50 wt. % in propylene glycol

3-ethyl-2-hydroxycyclopent-2-en-1-one セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 43
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R20/22
  • セキュリティ用語:26-36

3-ethyl-2-hydroxycyclopent-2-en-1-one 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914400090

    概要:

    2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-ethyl-2-hydroxycyclopent-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-34056-0.25g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 95%
0.25g
$26.0 2023-09-03
Enamine
EN300-34056-10.0g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 95%
10.0g
$77.0 2023-02-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0792-5G
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
21835-01-8 >97.0%(GC)
5g
¥290.00 2024-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E102537-100g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 98%
100g
¥1076.90 2023-09-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
301744-25G
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 50wt. % in propylene glycol
25G
¥775.89 2022-02-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025458-5g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 98%
5g
¥73 2024-05-25
eNovation Chemicals LLC
Y1193810-100g
3-Ethyl-2-hydroxy-2-cyclopentenone
21835-01-8 97%
100g
$255 2023-08-31
Enamine
EN300-34056-0.1g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 95%
0.1g
$19.0 2023-09-03
Enamine
EN300-34056-0.5g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 95%
0.5g
$42.0 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0792-5g
3-ethyl-2-hydroxycyclopent-2-en-1-one
21835-01-8 97.0%(GC)
5g
¥310.0 2022-05-30

3-ethyl-2-hydroxycyclopent-2-en-1-one サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:21835-01-8)3-Ethyl-2-hydroxy-2-cyclopenten-1-one
注文番号:2472776
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally

3-ethyl-2-hydroxycyclopent-2-en-1-oneに関する追加情報

Recent Advances in the Study of 3-Ethyl-2-hydroxycyclopent-2-en-1-one (CAS: 21835-01-8) in Chemical Biology and Pharmaceutical Research

The compound 3-ethyl-2-hydroxycyclopent-2-en-1-one (CAS: 21835-01-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the versatility of 3-ethyl-2-hydroxycyclopent-2-en-1-one as a key intermediate in the synthesis of various bioactive molecules. Its cyclopentenone core structure is particularly noteworthy, as it serves as a scaffold for the development of novel anti-inflammatory and anticancer agents. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and green chemistry approaches, to optimize the production of this compound with high yield and enantiomeric purity.

In terms of biological activity, 3-ethyl-2-hydroxycyclopent-2-en-1-one has demonstrated promising results in preclinical studies. Its mechanism of action appears to involve the modulation of key cellular pathways, including the NF-κB and Nrf2 signaling cascades, which are critical in inflammation and oxidative stress responses. These findings suggest potential applications in the treatment of chronic inflammatory diseases and certain types of cancer.

Furthermore, recent pharmacological evaluations have explored the compound's pharmacokinetic properties and toxicity profile. Initial results indicate favorable bioavailability and a manageable safety profile, making it a viable candidate for further drug development. However, additional studies are required to fully elucidate its metabolic pathways and potential drug-drug interactions.

The integration of computational chemistry and molecular docking studies has provided deeper insights into the compound's interactions with biological targets. These in silico approaches have identified potential binding sites and have guided the design of derivatives with enhanced efficacy and selectivity. Such advancements underscore the importance of interdisciplinary research in accelerating the development of 3-ethyl-2-hydroxycyclopent-2-en-1-one-based therapeutics.

In conclusion, the ongoing research on 3-ethyl-2-hydroxycyclopent-2-en-1-one (CAS: 21835-01-8) highlights its significant potential in chemical biology and pharmaceutical applications. The compound's unique structural features, coupled with its promising biological activities, position it as a valuable candidate for further investigation. Future studies should focus on optimizing its synthetic routes, expanding its therapeutic applications, and advancing it through clinical trials to fully realize its medicinal potential.

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